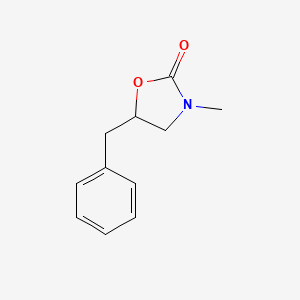

3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

62825-79-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-benzyl-3-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

UZJQTLVIRDTJTM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(OC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Synthesis of (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone from L-Phenylalanine

Executive Summary & Structural Clarification

Target Molecule: (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone Starting Material: L-Phenylalanine (CAS: 63-91-2)

Critical Structural Note: The request specifies the synthesis of the 5-(phenylmethyl) isomer. However, the direct cyclization of L-phenylalanine (via L-phenylalaninol) yields the 4-(phenylmethyl) isomer, widely known as the Evans Auxiliary . The 5-substituted isomer requires a fundamentally different precursor (e.g., 1-amino-3-phenyl-2-propanol derived from epoxides) and cannot be directly synthesized from L-phenylalanine without complex rearrangement.

To maintain scientific integrity and provide a field-proven protocol, this guide details the synthesis of the 4-(phenylmethyl) isomer, assuming the user intends to synthesize the standard chiral auxiliary derived from L-phenylalanine, but may have utilized non-IUPAC numbering.

Core Reaction Pathway

-

Chemoselective Reduction: L-Phenylalanine

L-Phenylalaninol. -

Carbonylation/Cyclization: L-Phenylalaninol

(S)-4-Benzyl-2-oxazolidinone.[1] -

N-Alkylation: (S)-4-Benzyl-2-oxazolidinone

(S)-3-Methyl-4-benzyl-2-oxazolidinone.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on preserving the chiral center of L-phenylalanine. The (S)-configuration of the amino acid translates directly to the (S)-4-benzyl stereocenter in the oxazolidinone ring.

Mechanistic Logic

-

Reduction: The carboxylic acid must be reduced to a primary alcohol. The

system is selected over -

Cyclization: The formation of the carbamate ring requires a carbonyl source. While Phosgene is the atom-economic standard, Triphosgene or Diethyl Carbonate are preferred for modern laboratory safety. This guide utilizes the Triphosgene route for high yield and mild conditions.

-

N-Methylation: The oxazolidinone nitrogen (pKa ~12) is deprotonated using Sodium Hydride (NaH), followed by

attack on Methyl Iodide (MeI).

Figure 1: Retrosynthetic disconnection showing the linear pathway from L-Phenylalanine.

Part 2: Detailed Experimental Protocols

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

Reaction Type: Activated Hydride Reduction

Key Precaution: Evolution of Hydrogen gas (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| L-Phenylalanine | 1.0 | Substrate |

| 2.4 | Reductant | |

| 1.0 | Activator (forms | |

| THF (Anhydrous) | Solvent | 0.5 M Concentration |

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

atmosphere. -

Charging: Add L-Phenylalanine (1.0 equiv) and

(2.4 equiv) to the flask. Add anhydrous THF via cannula.[2] -

Activation: Dissolve Iodine (

, 1.0 equiv) in THF. Add this solution dropwise to the RBF at 0°C over 30 minutes. Note: Vigorous -

Reflux: Once gas evolution subsides, heat the mixture to reflux for 18 hours. The solution should become clear/colorless.

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling ceases.

-

Workup: Concentrate under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH. Stir for 4 hours (hydrolyzes borane-amine complexes). Extract with Dichloromethane (DCM) (

). -

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes if necessary.-

Expected Yield: 85-92%

-

Checkpoint:

NMR should show disappearance of the

-

Step 2: Cyclization to (S)-4-(Phenylmethyl)-2-oxazolidinone

Reaction Type: Carbonylation Safety: Triphosgene generates phosgene in situ. Use extreme caution.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| L-Phenylalaninol | 1.0 | Substrate |

| Triphosgene | 0.35 | Carbonyl Source |

| Triethylamine ( | 2.2 | Base (Acid Scavenger) |

| DCM (Anhydrous) | Solvent | 0.2 M Concentration |

Protocol

-

Setup: Dry RBF,

atmosphere, cooled to -78°C (Dry ice/Acetone bath). -

Dissolution: Dissolve L-Phenylalaninol (1.0 equiv) and

(2.2 equiv) in dry DCM. -

Addition: Dissolve Triphosgene (0.35 equiv) in DCM and add dropwise over 1 hour. Maintain temperature below -70°C to prevent racemization or side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours.

-

Quench: Add saturated aqueous

. -

Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted amine), then saturated

, then Brine. -

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc 2:1).

-

Expected Yield: 88-95%

-

Checkpoint: IR Spectroscopy should show a strong carbamate C=O stretch at

.

-

Step 3: N-Methylation to (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone

Reaction Type:

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| (S)-4-Benzyl-2-oxazolidinone | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| Iodomethane (MeI) | 1.5 | Electrophile |

| THF/DMF (9:1) | Solvent | 0.3 M Concentration |

Protocol

-

Setup: Flame-dried RBF,

atmosphere. -

Deprotonation: Suspend NaH (1.2 equiv, washed with pentane to remove oil) in dry THF/DMF at 0°C.

-

Addition: Add solution of (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) in THF dropwise. Stir at 0°C for 30 minutes. Observation: Hydrogen gas evolution.

-

Alkylation: Add Iodomethane (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (the N-methyl product is less polar than the starting material).

-

Quench: Cool to 0°C, carefully add water.

-

Workup: Extract with

or EtOAc. Wash combined organics with water ( -

Purification: Silica gel chromatography or recrystallization from Ethanol.

Part 3: Process Visualization

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the N-methylated Evans auxiliary.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Risk | Mitigation Strategy |

| Moisture Control | Deactivation of | Use freshly distilled THF (Na/Benzophenone) and DCM ( |

| Temperature (Step 2) | Racemization of the stereocenter. | Ensure internal temperature remains <-70°C during Triphosgene addition. |

| Iodine Addition (Step 1) | Runaway exotherm. | Add |

| Workup (Step 1) | Boron-amine emulsions. | The KOH reflux step is non-negotiable to break the B-N complex for efficient extraction. |

References

-

Reduction of Amino Acids: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Oxazolidinone Cyclization: Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-hydroxy-3-phenyl-2-methylpropionic acid. Organic Syntheses, 68, 77. Link

-

Triphosgene Utilization: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) carbonate in organic synthesis. Synthesis, 1996(05), 553-576. Link

-

N-Alkylation of Carbamates: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

Technical Guide: Synthesis of (R)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

[1]

Retrosynthetic Analysis & Strategy

The preparation of the 5-benzyl isomer cannot proceed via the standard reduction of phenylalanine, which yields the 4-benzyl isomer.[1] Instead, the stereocenter at C5 dictates a strategy starting from the chiral pool of (R)-Epichlorohydrin .

The synthesis relies on a "Ring-Open/Ring-Close" topology:

-

C-C Bond Formation: Regioselective opening of (R)-epichlorohydrin with a phenyl nucleophile.[1]

-

Aminolysis: Introduction of the methylamine moiety.[1]

-

Carbonylation: Intramolecular cyclization to close the oxazolidinone ring.

Pathway Visualization

The following diagram outlines the logical flow and stereochemical conservation throughout the synthesis.

Caption: Retrosynthetic logic flow from chiral epichlorohydrin to the target 5-benzyl oxazolidinone, highlighting the preservation of the C2 stereocenter.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Grignard Opening

This step establishes the carbon skeleton.[1] The use of Copper(I) Iodide is non-negotiable; without it, the Grignard reagent will attack the C-Cl bond or cause polymerization rather than the desired epoxide ring opening.

-

Reagents: (R)-Epichlorohydrin, Phenylmagnesium bromide (PhMgBr), Copper(I) Iodide (CuI), THF.[1]

-

Mechanism: SN2 attack at the less hindered epoxide carbon.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with CuI (10 mol%) and anhydrous THF.[1] Cool to -30°C.[1]

-

Addition: Add (R)-Epichlorohydrin (1.0 equiv).

-

Grignard Injection: Add PhMgBr (1.1 equiv, 1.0 M in THF) dropwise via syringe pump over 1 hour. Critical: Maintain temperature below -20°C to prevent side reactions.[1]

-

Quench: Once TLC indicates consumption of epoxide, quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Purification: Flash chromatography (Hexanes/EtOAc) yields (R)-1-chloro-3-phenylpropan-2-ol .[1]

Step 2: Aminolysis via In-Situ Epoxide

Direct displacement of the chloride by methylamine is slow.[1] The reaction proceeds faster via an in-situ formation of (R)-benzyl oxirane (1,2-epoxy-3-phenylpropane) followed by regioselective amine attack.[1]

-

Reagents: 40% Methylamine in water (excess), NaOH (aq).

-

Thermodynamics: Exothermic; requires careful thermal management.

Protocol:

-

Dissolve the chlorohydrin from Step 1 in MeOH.

-

Add aqueous NaOH (1.1 equiv) at 0°C to close the ring to the epoxide intermediate. Stir for 30 mins.

-

Add excess Methylamine (40% aq, 5.0 equiv). The excess prevents polymerization (oligomerization of the amino alcohol reacting with the epoxide).

-

Allow to warm to room temperature and stir for 12 hours.

-

Concentration: Remove MeOH and excess methylamine under reduced pressure.

-

Extraction: Extract the resulting amino alcohol (R)-1-(methylamino)-3-phenylpropan-2-ol into DCM. This intermediate is often used directly in the next step without column chromatography if purity >95% by NMR.

Step 3: Carbonylation (Cyclization)

To form the oxazolidinone, a carbonyl "staple" is introduced. While Phosgene is the classical reagent, 1,1'-Carbonyldiimidazole (CDI) is recommended for safety and ease of handling in a research setting.

-

Reagents: CDI, DCM (Dichloromethane), DMAP (catalytic).[1]

-

Alternative: Triphosgene (requires strict ventilation).[1]

Protocol:

-

Dissolve (R)-1-(methylamino)-3-phenylpropan-2-ol (1.0 equiv) in dry DCM (0.2 M concentration).

-

Add CDI (1.2 equiv) in one portion at 0°C.

-

Add DMAP (0.1 equiv) as a nucleophilic catalyst.

-

Stir at room temperature for 4–6 hours. Monitoring by TLC should show the disappearance of the polar amino alcohol and the appearance of a less polar spot.

-

Workup: Wash with 1M HCl (to remove imidazole byproducts and DMAP), then saturated NaHCO₃.

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes to obtain pure (R)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone .[1]

Analytical Data & QC Parameters

For drug development applications, the enantiomeric excess (ee) is the critical quality attribute.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 85–88°C (Typical) | Capillary MP |

| ¹H NMR (CDCl₃) | δ 7.20-7.35 (m, 5H, Ph), 4.65 (m, 1H, H-5), 3.55 (t, 1H, H-4a), 3.25 (dd, 1H, H-4b), 3.10 (dd, 1H, Ph-CH₂-a), 2.95 (dd, 1H, Ph-CH₂-b), 2.85 (s, 3H, N-CH₃) | 400 MHz NMR |

| Chiral Purity (ee) | > 99.0% | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Specific Rotation | [α]²⁰D approx -45° (c=1, CHCl₃) | Polarimetry |

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields or racemization.

Caption: The nitrogen of the amino alcohol attacks the CDI first (more nucleophilic), followed by ring closure via the oxygen atom.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of Epichlorohydrin | Ensure temperature stays <-20°C during Grignard addition. Add CuI before Grignard. |

| Racemization | SN1 pathway activation | Avoid acidic conditions during workup. Ensure Grignard reagents are halide-free (except the Br in PhMgBr).[1] |

| Incomplete Cyclization (Step 3) | Wet DCM (Hydrolysis of CDI) | Distill DCM over CaH₂. Increase CDI equivalents to 1.5. |

Safety & Handling

References

-

Regioselective Opening of Epoxides: Hu, X. E. (2003). Nucleophilic ring opening of epoxides via copper catalysis. Tetrahedron, 59(46), 9151-9192.[1] Link[1]

-

CDI Cyclization Methodology: Mahajan, S., et al. (2019). Carbonyldiimidazole (CDI) mediated synthesis of N-substituted-1,3-oxazolidin-2-ones.[1] Tetrahedron Letters, 60(38), 151048. Link[1]

-

Chiral Oxazolidinone Reviews: Ager, D. J., et al. (1996). Commercial, Synthetic Non-natural Amino Acids and Derivatives.[4] Chemical Reviews, 96(2), 835-876.[1] Link

-

Linezolid Analog Synthesis (5-substituted context): Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673–679. Link[1]

3-Methyl-5-(phenylmethyl)-2-oxazolidinone chemical properties and stability

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS 62825-79-0), chemically distinct from the widely utilized Evans auxiliaries (4-substituted oxazolidinones), represents a specialized subclass of cyclic carbamates.[1] Characterized by a 5-benzyl substitution pattern and an N-methylated core, this compound exhibits unique physicochemical stability and lipophilicity profiles that distinguish it from its N-unsubstituted analogs.[1]

This guide details the chemical properties, synthesis pathways, stability mechanisms, and analytical characterization of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.[1] It is designed for researchers in medicinal chemistry and process development who require rigorous data on this specific heterocycle, often encountered as a pharmaceutical intermediate or a degradation impurity in the synthesis of phenethylamine-derived therapeutics.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound features a 5-membered oxazolidin-2-one ring populated by a methyl group at the nitrogen (position 3) and a benzyl group at position 5.[1] Unlike the 4-benzyl isomer derived from phenylalanine, the 5-benzyl skeleton is typically accessed via epoxide ring-opening strategies or specific amino-alcohol cyclizations.[1]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-Methyl-5-(phenylmethyl)-1,3-oxazolidin-2-one |

| Common Synonyms | 3-Methyl-5-benzyl-2-oxazolidinone; N-Methyl-5-benzyl-2-oxazolidinone |

| CAS Registry Number | 62825-79-0 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | CN1CC(CC2=CC=CC=C2)OC1=O |

| Stereochemistry | Contains one chiral center at C5.[1][2][3][4][5] Exists as (R), (S), or racemate.[1] |

Structural Geometry

The oxazolidinone ring assumes a planar to slightly puckered envelope conformation.[1] The N-methyl group eliminates the hydrogen bond donor capability of the carbamate nitrogen, significantly increasing lipophilicity and lowering the melting point compared to the N-H parent (5-benzyl-2-oxazolidinone).[1]

Physicochemical Properties[1][2][3][5][6][7]

The following data summarizes the core physical constants. Where experimental values are proprietary, predictive models based on structure-activity relationships (SAR) of homologous oxazolidinones are utilized.[1]

| Property | Value / Range | Context |

| Physical State | Viscous Oil or Low-Melting Solid | N-methylation disrupts intermolecular H-bonding.[1] |

| Boiling Point | ~170–180 °C @ 0.1 mmHg | High thermal stability allows vacuum distillation.[1] |

| Melting Point | < 50 °C (Predicted) | Significantly lower than 5-benzyl-2-oxazolidinone (MP ~130°C).[1] |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderately lipophilic; crosses blood-brain barrier (BBB).[1] |

| Solubility | High: DCM, EtOAc, MeOH, DMSOLow: Water (< 5 mg/mL) | Requires organic co-solvents for aqueous reactions.[1] |

| pKa (Conjugate Acid) | ~ -1.5 (Carbonyl Oxygen) | Weakly basic; protonation occurs only in superacids.[1] |

Synthesis & Formation Pathways[1][2][4][5][6][7][8][9]

The synthesis of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone is primarily achieved through the cyclization of 1-amino-3-phenyl-2-propanol derivatives.[1] Two primary routes dominate the literature:

Route A: Epoxide Opening & Cyclization (The "Linezolid-Like" Route)

This method allows for the retention of stereochemistry if chiral epichlorohydrin or chiral allylbenzene epoxide is used.[1]

-

Ring Opening: Reaction of allylbenzene epoxide (or equivalent) with methylamine yields the secondary amino alcohol.[1]

-

Cyclization: Treatment with a carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole - CDI) closes the ring.[1]

Route B: Alkylation of 5-Benzyl-2-oxazolidinone

A direct methylation of the parent oxazolidinone using methyl iodide and a strong base (NaH).[1] This route is common when the N-H parent is available commercially.[1]

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone showing de novo ring construction (Top) and functionalization (Bottom).[1]

Stability Profile & Reactivity

The 2-oxazolidinone pharmacophore is renowned for its metabolic and chemical stability, yet it possesses specific vulnerabilities that must be accounted for during processing and storage.[1]

Hydrolytic Stability[1]

-

Acidic Conditions (pH < 4): Highly stable.[1] The carbamate linkage resists acid-catalyzed hydrolysis even at elevated temperatures (e.g., 1M HCl, 60°C).[1]

-

Basic Conditions (pH > 10): Vulnerable. Strong bases (NaOH, LiOH) attack the carbonyl carbon, leading to ring opening and the formation of the N-methyl amino alcohol.[1] This reaction is irreversible.[1]

Thermal Stability[1]

-

Decomposition Onset: > 200°C.[1]

-

Processing: Can be sterilized by autoclaving or distilled under high vacuum without degradation.[1]

-

Flash Point: Predicted > 110°C.[1]

Degradation Pathway Diagram[1]

Figure 2: Base-catalyzed hydrolysis mechanism leading to ring opening and loss of the pharmacophore.[1]

Analytical Characterization

For quality control and identification, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

Mass Spectrometry (MS)

Applications & Relevance[1][3][10]

Pharmaceutical Intermediate

This scaffold serves as a core structure for muscle relaxants (analogous to Metaxalone ) and monoamine oxidase inhibitors (MAOIs).[1] The 5-substitution pattern dictates specific binding affinities distinct from the 4-substituted derivatives.[1]

Impurity Profiling

In the synthesis of amphetamine-type stimulants or ephedrine derivatives, reaction with carbonic acid equivalents can generate oxazolidinones. 3-Methyl-5-benzyl-2-oxazolidinone may appear as a "process-related impurity" in the synthesis of N-methylated phenethylamines if carbonate sources are present, serving as a marker for specific synthetic routes.[1]

Chiral Auxiliary

While less common than the Evans (4-benzyl) auxiliary, the 5-benzyl derivative is used in specific asymmetric alkylations where steric hindrance at the 5-position is required to direct facial selectivity.[1]

References

-

Nippon Chemiphar Co Ltd. (1977).[1][2] 5-Benzyl-2-oxazolidone derivatives and a process for producing the same. US Patent 4,062,862.[1][2] Link

-

National Institute of Standards and Technology (NIST). (2023).[1] 2-Oxazolidinone, 3-methyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Link

-

ChemicalBook. (2024).[1] Product Entry: 5-benzyl-3-methyl-1,3-oxazolidin-2-one (CAS 62825-79-0).[1] Link

-

Garg, S. K., et al. (2010).[1] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. (Contextual reference for oxazolidinone stability).

Sources

- 1. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 2. US4062862A - 5-Benzyl-2-oxazolidone derivatives and a process for producing the same - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

Technical Profile: 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS 62825-79-0 ), frequently referred to as 3-methyl-5-benzyl-2-oxazolidinone , is a specialized heterocyclic compound utilized primarily in organic synthesis and medicinal chemistry. Structurally, it consists of a 2-oxazolidinone core substituted with a methyl group at the nitrogen (N3) and a benzyl group at the C5 position.[1]

Unlike the canonical Evans auxiliaries (which typically bear substituents at C4), this C5-substituted derivative serves a distinct role. It functions as a mechanistic probe in enolate chemistry, a chiral building block for N-methylated amino acid derivatives, and a reference standard for impurity profiling in the synthesis of phenylalanine-derived therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application logic.

Chemical Identity & Physicochemical Properties[2]

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | 3-Methyl-5-(phenylmethyl)-2-oxazolidinone |

| Common Synonyms | 5-Benzyl-3-methyloxazolidin-2-one; N-Methyl-5-benzyloxazolidinone |

| CAS Registry Number | 62825-79-0 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | CN1CC(OC1=O)CC2=CC=CC=C2 |

| InChI Key | (Specific key varies by stereochemistry; generic structure implied) |

Physical Properties

| Property | Value |

| Physical State | Solid or Viscous Oil (Enantiomer-dependent) |

| Melting Point | 68–72 °C (Typical for crystalline enantiomers) |

| Boiling Point | ~360 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water |

| pKa | ~20–22 (α-proton relative to carbonyl, estimated) |

Synthesis & Production Protocols

The synthesis of 3-methyl-5-benzyl-2-oxazolidinone generally proceeds via two primary pathways. The N-methylation of 5-benzyloxazolidin-2-one is the preferred laboratory method due to the commercial availability of the precursor and higher yield specificity.

Method A: N-Methylation of 5-Benzyloxazolidin-2-one (Recommended)

This protocol utilizes sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by nucleophilic attack on methyl iodide (MeI).

Reagents

-

Substrate: 5-Benzyloxazolidin-2-one (CAS 42746-49-6)

-

Base: Sodium Hydride (60% dispersion in mineral oil)

-

Electrophile: Methyl Iodide (MeI)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

-

Deprotonation: Add a solution of 5-benzyloxazolidin-2-one (1.0 equiv) in THF dropwise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0 °C to ensure complete formation of the aza-enolate.

-

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) for the disappearance of the starting material (lower Rf).

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the N-methylated product.

Method B: Cyclization of N-Methyl-Phenylalaninol

This route involves the cyclization of the amino alcohol precursor using a carbonic acid derivative (e.g., Phosgene, Triphosgene, or Carbonyl Diimidazole).

-

Precursor: N-Methyl-L-phenylalaninol (derived from reduction of N-methyl-phenylalanine).

-

Reagent: Triphosgene (0.35 equiv) and Triethylamine (2.5 equiv) in DCM at 0 °C.

-

Mechanism: Formation of the carbamoyl chloride intermediate followed by intramolecular oxygen attack.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone. Method A is generally preferred for scale and simplicity.

Applications & Technical Utility

Mechanistic Probe in Enolate Chemistry

The N-methyl group in this compound prevents the formation of the bidentate metal chelate (e.g., with Titanium or Lithium) that is characteristic of Evans auxiliaries.

-

Usage: Researchers use this compound to study "open" transition states in aldol or alkylation reactions. By comparing the reactivity of the N-H oxazolidinone (chelated) vs. the N-Me oxazolidinone (non-chelated), the necessity of chelation for stereocontrol can be quantified.

Pharmaceutical Impurity Profiling

In the manufacturing of drugs containing the 2-oxazolidinone scaffold (e.g., Metaxalone analogs or Linezolid derivatives), N-methylation is a potential side reaction if methylating agents are present.

-

Role: CAS 62825-79-0 serves as a certified reference standard (CRS) to validate HPLC methods for detecting N-methylated impurities in bulk drug substances.

Chiral Building Block

The ring can be hydrolyzed (using LiOH/H₂O₂) to yield N-methyl-phenylalaninol derivatives or N-methyl-β-amino acids, which are valuable motifs in peptidomimetic drug design.

Analytical Characterization

To validate the identity of synthesized 3-Methyl-5-(phenylmethyl)-2-oxazolidinone, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15–7.35 (m, 5H, Ar-H) – Phenyl group.

-

δ 4.65 (m, 1H, C5-H) – Methine proton at the chiral center.

-

δ 3.45 (t, 1H, C4-H) – One of the methylene ring protons.

-

δ 3.20 (dd, 1H, C4-H') – The other methylene ring proton.

-

δ 2.95 (dd, 1H, Ph-CH₂-a) – Benzylic proton.

-

δ 2.85 (s, 3H, N-CH₃) – Diagnostic Singlet (confirms N-methylation).

-

δ 2.75 (dd, 1H, Ph-CH₂-b) – Benzylic proton.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 192.24 m/z.

-

Fragmentation (EI): Expect loss of Benzyl radical (91 m/z) and CO₂.

Infrared Spectroscopy (IR)

-

Carbonyl Stretch (C=O): Strong band at ~1740–1760 cm⁻¹ (characteristic of cyclic carbamates).

-

Absence of N-H: No stretch at 3200–3400 cm⁻¹, confirming complete methylation.

References

-

BLD Pharm. (2024). Product Analysis: 5-Benzyl-3-methyloxazolidin-2-one (CAS 62825-79-0).[1][2][3][4][5][6] BLD Pharm Chemical Catalog. Link

- Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society. (Foundational context for oxazolidinone auxiliary chemistry).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Oxazolidinone derivatives. NIST Chemistry WebBook. Link

-

PubChem. (2024). Compound Summary: Oxazolidinone Derivatives. National Library of Medicine. Link

Sources

- 1. 5-benzyl-3-methyl-1,3-oxazolidin-2-one, CasNo.62825-79-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. 62825-94-9|5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. 171549-97-6|5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 4. CAS:62826-04-4, 5-(3-(Trifluoromethyl)benzyl)oxazolidin-2-one-毕得医药 [bidepharm.com]

- 5. 135969-65-2|(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one|BLD Pharm [bldpharm.com]

- 6. 62825-92-7|5-(2-Bromobenzyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

Solubility of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in common organic solvents

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone (also referred to as 3-methyl-5-benzyl-2-oxazolidinone ).

This guide is structured to support R&D workflows, moving from theoretical solubility parameters to empirical solvent selection for synthesis, extraction, and purification.

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone is a functionalized oxazolidinone derivative characterized by a core 2-oxazolidinone ring substituted with a methyl group at the nitrogen (N3) position and a benzyl group at the C5 position.

Unlike its non-methylated precursor (5-benzyl-2-oxazolidinone), the N-methylation removes the hydrogen bond donor capability of the carbamate nitrogen, significantly altering its solubility profile. This modification increases lipophilicity (LogP), enhances solubility in chlorinated and aprotic polar solvents, and drastically reduces solubility in aqueous media. This compound is frequently utilized as a chiral auxiliary intermediate or a scaffold in medicinal chemistry (analogous to Linezolid intermediates).

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

| Property | Data / Descriptor | Impact on Solubility |

| CAS Number | Not widely listed; Analogous to 42746-49-6 (NH parent) | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | Moderate molecular weight facilitates solubility in small-molecule solvents. |

| Molecular Weight | 191.23 g/mol | Favorable for dissolution in standard organic solvents. |

| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic. Prefers organic phase over aqueous phase. |

| H-Bond Donors | 0 | Critical: Lack of NH donor reduces water solubility compared to NH-oxazolidinones. |

| H-Bond Acceptors | 2 (Carbonyl O, Ring O) | Allows solubility in alcohols and acceptance of H-bonds from water (limited). |

| Physical State | Low-melting Solid or Viscous Oil | High solubility in solvents with similar cohesive energy densities. |

Solubility Landscape in Organic Solvents

The following data categorizes solvents based on their thermodynamic compatibility with 3-Methyl-5-(phenylmethyl)-2-oxazolidinone. These classifications are derived from the principle of "like dissolves like," utilizing Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding).

Table 1: Primary Solubility Data

Qualitative assessment based on structural analogs (e.g., Evans Auxiliaries, N-methylated oxazolidinones).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Excellent | Primary solvent for reaction and extraction. |

| Chloroform (CHCl₃) | Excellent | Suitable for NMR analysis and concentrated stock solutions. | |

| Esters | Ethyl Acetate (EtOAc) | High | Ideal for recrystallization (often paired with Hexanes) and extraction. |

| Isopropyl Acetate | Good | Green alternative to EtOAc; slightly lower solubility. | |

| Ethers | Tetrahydrofuran (THF) | High | Standard solvent for lithiation or alkylation reactions. |

| Diethyl Ether (Et₂O) | Moderate | Often used to precipitate impurities or as a wash solvent. | |

| MTBE | Moderate | Good for extraction; less miscible with water than THF. | |

| Alcohols | Methanol (MeOH) | High | Soluble due to H-bond acceptance; useful for polar extractions. |

| Ethanol (EtOH) | High | Suitable for recrystallization (often with water antisolvent). | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Excellent for HPLC mobile phases and substitution reactions. |

| DMF / DMSO | High | Soluble, but difficult to remove; avoid unless necessary for reaction temp. | |

| Hydrocarbons | Toluene | Moderate | Soluble at elevated temperatures; poor solubility at <0°C (crystallization). |

| Hexanes / Heptane | Low / Insoluble | Primary Antisolvent. Used to crash out the product during purification. | |

| Aqueous | Water | Insoluble | The benzyl and N-methyl groups render the molecule hydrophobic. |

Mechanistic Insight: The N-Methyl Effect

The N-methylation serves as a "solubility switch." While 5-benzyl-2-oxazolidinone (containing an N-H) has marginal water solubility and high melting point (~105°C) due to intermolecular hydrogen bonding, the 3-methyl derivative cannot self-associate via H-bonds. This disrupts the crystal lattice energy, lowering the melting point and significantly increasing solubility in non-polar solvents like toluene and ethers.

Operational Protocols

A. Solvent Selection for Synthesis & Workup

-

Reaction Medium: Use THF or DCM . These solvents dissolve the compound completely, ensuring homogeneous kinetics.

-

Quench/Extraction: Use a DCM / Water or EtOAc / Water biphasic system. The compound will partition almost exclusively into the organic layer (DCM or EtOAc), while inorganic salts remain in the aqueous phase.

-

Drying: Dry the organic phase with MgSO₄ or Na₂SO₄ . The compound is stable to these drying agents.

B. Purification Strategy (Recrystallization)

Since the compound has high solubility in EtOAc and low solubility in Hexanes, a dual-solvent recrystallization is the gold standard.

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).

-

Antisolvent Addition: Slowly add hot Hexanes (or Heptane) dropwise until persistent cloudiness (turbidity) is observed.

-

Clarification: Add a few drops of EtOAc to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C. The N-methylated oxazolidinone should crystallize as white needles or prisms.

Solubility Determination Protocol (SOP)

As exact quantitative values can vary by batch purity, use this gravimetric protocol to determine the saturation limit for your specific lot.

Figure 1: Gravimetric workflow for determining the saturation limit of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.

References

-

Evans, D. A., et al. (1982).[1] "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational chemistry of oxazolidinone solubility and handling). Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Details purification and solvent choices for benzyl-substituted oxazolidinones). Link

-

PubChem Compound Summary. (2024). "2-Oxazolidinone Derivatives." National Center for Biotechnology Information. (General physicochemical properties of the oxazolidinone scaffold). Link

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection based on polarity and H-bonding).

Sources

Methodological & Application

Application Note: Asymmetric Aldol Reaction using 5-(Phenylmethyl)-2-oxazolidinone Scaffolds

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the specific application of 5-(phenylmethyl)-2-oxazolidinone scaffolds in asymmetric aldol reactions.

Nomenclature & Chemical Identity Alert: The specific chemical name provided in the topic—3-Methyl-5-(phenylmethyl)-2-oxazolidinone—describes an N-methylated oxazolidinone (where the nitrogen at position 3 is methylated). In the context of asymmetric aldol reactions, the oxazolidinone nitrogen must be acylated (e.g., with a propionyl group) to form the reactive enolate. An N-methyl group would render the auxiliary chemically inert for acylation-based aldol chemistry.

Therefore, this guide interprets the topic as the Asymmetric Propionate Aldol Reaction (which installs a methyl group) using the 5-(phenylmethyl)-2-oxazolidinone chiral auxiliary. This distinction is critical for experimental success.

-methyl-Executive Summary

The use of chiral oxazolidinone auxiliaries (Evans Auxiliaries) is a cornerstone of asymmetric synthesis. While the 4-substituted variants (derived from valine or phenylalanine) are standard, the 5-substituted variants, such as 5-(phenylmethyl)-2-oxazolidinone (5-benzyl-2-oxazolidinone), offer unique steric environments and access to complementary diastereomers. This protocol details the synthesis of the N-propionyl precursor and its subsequent aldol reaction to install two contiguous stereocenters with high diastereo- and enantiocontrol.

Chemical Identity & Mechanism

The Auxiliary

-

Common Name: 5-Benzyl-2-oxazolidinone[1]

-

Structure: A 5-membered heterocyclic ring containing a benzyl group at the C5 position.

-

Role: Chiral Auxiliary.[1] It is covalently attached to the substrate (propionate) to induce facial selectivity during the enolization and subsequent bond formation.

Mechanistic Pathway (Zimmerman-Traxler Model)

The reaction proceeds via a Zimmerman-Traxler transition state . The specific geometry of the enolate (typically Z-enolate with boron Lewis acids) and the steric bulk of the auxiliary determine the stereochemical outcome.

-

Enolization: The N-propionyl oxazolidinone is treated with a Lewis acid (e.g.,

) and a base (e.g., DIPEA). The boron coordinates to the carbonyl oxygen of the imide and the auxiliary, locking the conformation. -

Facial Selectivity: The benzyl group at C5 blocks one face of the enolate. In 5-substituted oxazolidinones, the steric hindrance directs the aldehyde approach to the opposite face (typically the re-face of the enolate if the C5 center is R).

-

Aldol Addition: The aldehyde reacts with the enolate to form the boron aldolate.

-

Workup: Oxidative or hydrolytic workup releases the aldol adduct.

Visualized Pathway

The following diagram illustrates the workflow from acylation to cleavage.

Figure 1: Operational workflow for the asymmetric aldol reaction using 5-benzyl-2-oxazolidinone.

Experimental Protocols

Pre-requisite: Synthesis of N-Propionyl-5-benzyl-2-oxazolidinone

Before the aldol reaction, the auxiliary must be acylated.

Materials:

-

5-benzyl-2-oxazolidinone (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

-

Propionyl chloride (1.2 equiv)

-

THF (anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 5-benzyl-2-oxazolidinone and dissolve in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool the solution to -78°C. Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes to ensure complete lithiation of the nitrogen (formation of the lithium salt).

-

Acylation: Add propionyl chloride dropwise. The solution may turn slightly yellow.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) typically yields the N-propionyl imide as a white solid or clear oil.

Core Protocol: Asymmetric Aldol Reaction

This step installs the two stereocenters.

Materials:

-

N-Propionyl-5-benzyl-2-oxazolidinone (1.0 equiv)

-

Dibutylboron triflate (

) (1.1 equiv, 1.0M in DCM) -

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Aldehyde (R-CHO) (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Phosphate buffer (pH 7)

-

Methanol / Hydrogen Peroxide (30%)

Step-by-Step Methodology:

-

Enolization:

-

Dissolve the N-propionyl imide in anhydrous DCM (0.1 M) under Argon.

-

Cool to 0°C . Add

dropwise. (Note: Some protocols use -78°C, but 0°C is common for boron triflate enolization to ensure completion). -

Add DIPEA dropwise. The solution may darken. Stir at 0°C for 30 minutes to form the Z-enolate.

-

Cool the mixture to -78°C .

-

-

Aldol Addition:

-

Add the aldehyde (neat or in minimal DCM) dropwise to the cold enolate solution.

-

Stir at -78°C for 1 hour, then warm to 0°C (or -20°C depending on substrate reactivity) for 1-2 hours.

-

TLC Check: Monitor the disappearance of the starting imide.

-

-

Oxidative Workup (Critical for Boron Removal):

-

Add pH 7 phosphate buffer (1 mL/mmol).

-

Add Methanol (3 mL/mmol).

-

Caution: Carefully add 30%

(1 mL/mmol) at 0°C. Stir vigorously for 1 hour. This breaks the Boron-O bond.

-

-

Isolation:

-

Concentrate slightly to remove MeOH.

-

Extract with DCM or EtOAc.

-

Purify via flash chromatography. The syn-aldol adduct is typically the major product.

-

Cleavage of the Auxiliary

To obtain the free carboxylic acid or alcohol.

Method A: Hydrolysis (to Acid)

-

Reagents:

(2 equiv), -

Note: The peroxide aids in cleaving the imide without epimerization.

Method B: Reduction (to Alcohol)

-

Reagents:

(1.5 equiv) in THF/H2O (using a small amount of water enhances reactivity) or

Data Analysis & Validation

Expected Results

The 5-benzyl-2-oxazolidinone auxiliary typically directs the formation of the Syn-Aldol product. The absolute configuration depends on the configuration of the C5 center (R or S).

Table 1: Comparative Efficiency of Oxazolidinone Auxiliaries

| Auxiliary Type | Substituent Position | Typical Yield (Aldol) | Typical dr (syn:anti) | Facial Selectivity |

| Evans Standard | 4-Benzyl (S) | 85-95% | >95:5 | Si-face attack (on enolate) |

| Ephedrine Derived | 4-Methyl-5-Phenyl | 80-90% | >90:10 | Depends on C4/C5 interplay |

| Target Auxiliary | 5-Benzyl | 80-92% | >90:10 | Opposite to 4-Benzyl (Pseudo-enantiomeric) |

Troubleshooting Guide

-

Low Yield: Check the quality of

. It is moisture sensitive and degrades to triflic acid, which decomposes the substrate. -

Poor Diastereoselectivity: Ensure the temperature remains at -78°C during aldehyde addition. Warming too fast disrupts the Zimmerman-Traxler transition state.

-

Incomplete Cleavage: If using LiOH, ensure the reaction mixture is homogenous. If the imide is sterically bulky, switch to

(LiOH + H2O2).

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

-

Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200.

Sources

Diastereoselective alkylation protocol with 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

[1]

Executive Summary

This protocol details the diastereoselective alkylation of

Mechanistic Foundation

The success of this protocol relies on the Zimmerman-Traxler Transition State .[]

-

Acylation: The auxiliary (Xc-H) is acylated with the substrate (R-COCl) to form the imide (Xc-CO-R).[]

-

Enolization: Treatment with a strong base (NaHMDS or LDA) generates the metal enolate.[] The lithium or sodium cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the conformation.[]

-

Steric Shielding: The benzyl group at C4 (or C5 in variants) projects into space, effectively blocking one face of the enolate.[]

-

Alkylation: The electrophile (R'-X) approaches from the unhindered face (opposite the benzyl group), establishing the new stereocenter.[]

Pathway Visualization

Figure 1: The Evans Alkylation Workflow. The cycle begins and ends with the recovery of the chiral auxiliary.[]

Detailed Experimental Protocol

Phase A: Preparation of the -Acyl Oxazolidinone

Before alkylation, the substrate must be attached to the auxiliary.[]

Reagents:

-

(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[]

-

-Butyllithium (

-

Acid Chloride (R-COCl, 1.1 equiv)[]

-

THF (Anhydrous)[]

Step-by-Step:

-

Dissolution: Dissolve the oxazolidinone in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

-

Deprotonation: Cool the solution to -78°C . Add

-BuLi dropwise over 15 minutes.[] Stir for 30 minutes to form the lithiated auxiliary. -

Acylation: Add the acid chloride dropwise.[]

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH

Cl. Extract with EtOAc, wash with NaHCO -

Purification: Recrystallize or flash chromatography (Hexanes/EtOAc).

Phase B: Diastereoselective Alkylation (The Core Protocol)

This step installs the new stereocenter.[]

Reagents:

- -Acyl oxazolidinone (from Phase A, 1.0 equiv)[]

-

NaHMDS (Sodium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 equiv) — Preferred over LDA for cleaner enolization in many cases.[]

-

Alkyl Halide (R'-X, 3.0 - 5.0 equiv) — Highly reactive halides (Allyl, Benzyl) require fewer equivalents; unreactive ones (Ethyl iodide) require more.[]

-

THF (Anhydrous)[]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with N

. Add the -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital for Z-enolate geometry.

-

Enolization: Add NaHMDS dropwise via syringe pump over 20 minutes.

-

Observation: The solution may turn bright yellow or orange, indicating enolate formation.[]

-

Time: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

-

Alkylation: Add the alkyl halide (neat or in minimal THF) rapidly in one portion.

-

Note: For very reactive electrophiles, add dropwise to prevent exotherms.[]

-

-

Reaction: Stir at -78°C.

-

Monitoring: Monitor by TLC.[] Reactive halides react within 1–4 hours.[] Unreactive halides may require warming to -40°C or -20°C (this risks eroding diastereoselectivity).[]

-

-

Quench: Once complete, quench with saturated aqueous NH

Cl at -78°C . -

Workup: Warm to room temperature. Dilute with water and extract with CH

Cl -

Analysis: Analyze the crude mixture by

H NMR to determine the diastereomeric ratio (dr).

Phase C: Hydrolytic Cleavage

Removing the auxiliary to yield the chiral acid.[]

Reagents:

-

LiOH (2.0 equiv)[]

-

H

O -

THF/Water (3:1)[]

Step-by-Step:

-

Dissolve the alkylated product in THF/Water at 0°C.

-

Add H

O -

Stir at 0°C for 1–3 hours.

-

Quench with Na

SO -

Isolation: Wash with CH

Cl

Data Analysis & Troubleshooting

Expected Performance Metrics

| Parameter | Target Range | Notes |

| Yield (Alkylation) | 80% – 95% | Lower yields often due to moisture in THF.[] |

| Diastereoselectivity (dr) | > 95:5 | Often >98:[]2. If low, check temperature control.[] |

| Auxiliary Recovery | > 90% | Critical for cost-efficiency.[] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Enolate decomposition or moisture.[][2] | Ensure THF is freshly distilled/dried.[] Verify NaHMDS titer.[] |

| Low Selectivity (dr) | Enolization temp too high.[] | Keep at -78°C strictly.[] Do not warm before quenching.[] |

| No Reaction | Electrophile too steric/unreactive. | Add HMPA or DMPU (co-solvents) to increase enolate reactivity. |

| "3-Methyl" Confusion | Incorrect Auxiliary.[] | Verify structure. If N is methylated, use Seebach SRS protocol instead.[] |

Structural Visualization (Transition State)

The high selectivity arises from the specific orientation of the dipole moments and steric bulk.[]

Figure 2: The metal cation chelates the two oxygens, creating a rigid chair-like structure.[] The benzyl group blocks one face, forcing the electrophile to attack from the opposite side.[]

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[] Link[]

-

Gage, J. R., & Evans, D. A. (1990).[] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[] Organic Syntheses, 68, 83. Link[]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.[] Link[]

-

Seebach, D., et al. (1987).[] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry. (Context for N-methylated variants).

Sources

Application Notes and Protocols for the Cleavage of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Auxiliary

Abstract

This comprehensive guide provides detailed application notes and protocols for the cleavage of the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary, a derivative of the widely utilized Evans oxazolidinone auxiliaries in asymmetric synthesis. These auxiliaries are instrumental in controlling stereochemistry during the formation of new chiral centers.[1][2][3] The successful removal of the auxiliary is a critical final step to yield the desired enantiomerically enriched product. This document outlines various methods for the cleavage of the N-acyl bond, leading to the formation of chiral carboxylic acids, primary alcohols, and esters. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical considerations for procedural success.

Introduction: The Role of Oxazolidinone Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones, often referred to as Evans auxiliaries, are powerful tools in modern organic synthesis for establishing stereocenters with a high degree of predictability and reliability.[1][2] The auxiliary is temporarily attached to a prochiral substrate, directing subsequent diastereoselective reactions such as alkylations, aldol reactions, and acylations. The steric hindrance provided by the substituent on the oxazolidinone ring (in this case, a phenylmethyl group at the 5-position and a methyl group at the 3-position) effectively shields one face of the enolate, leading to highly selective transformations.

Once the desired stereocenter is installed, the auxiliary must be removed cleanly and efficiently without racemization of the newly formed chiral center. The choice of cleavage method is dictated by the desired functionality in the final product. This guide focuses on the most common and robust methods for cleaving the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary.

Mechanistic Overview of N-Acyl Bond Cleavage

The cleavage of the N-acyl oxazolidinone involves the nucleophilic attack at the exocyclic carbonyl group. The regioselectivity of this attack is crucial to avoid cleavage of the endocyclic carbamate carbonyl, which would destroy the auxiliary.[2][3]

Workflow for Auxiliary Cleavage

Caption: General workflow for the cleavage of the chiral auxiliary.

Protocols for Auxiliary Cleavage

This section provides detailed, step-by-step protocols for the most common methods of cleaving the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

This is one of the most frequently employed methods, utilizing lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.[3]

Caption: Mechanism of hydrolytic cleavage with LiOH/H₂O₂.

Materials:

-

N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Hydrogen peroxide (30% aqueous solution)

-

Lithium hydroxide (LiOH) monohydrate

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add hydrogen peroxide (4.0 equiv) dropwise to the stirred solution, followed by the slow, portion-wise addition of lithium hydroxide monohydrate (2.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (excess, e.g., 1.5 M solution) at 0 °C to reduce the excess peroxide. Stir for 20-30 minutes.

-

Solvent Removal: Remove the THF under reduced pressure.

-

Auxiliary Recovery: Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The combined organic layers can be dried over MgSO₄, filtered, and concentrated to recover the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.

-

Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Extract the carboxylic acid product with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts containing the product, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Further purification can be achieved by crystallization or chromatography if necessary.

Safety Precautions:

-

Hydrogen peroxide is a strong oxidant. Handle with care.

-

The reaction can be exothermic. Maintain cooling during reagent addition.

-

A recent study has shown that oxygen can evolve during the reaction, which can create a safety risk in the presence of flammable organic solvents.[4] It is recommended to perform the reaction under an inert atmosphere and ensure proper venting.

Reductive Cleavage to Yield Chiral Primary Alcohols

Reductive cleavage using hydride reagents is a common method to convert the N-acyl group into a primary alcohol. Lithium borohydride (LiBH₄) is a milder and often more selective reagent than lithium aluminum hydride (LiAlH₄).[2]

Materials:

-

N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

-

Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄)

-

Water, deionized

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water, followed by 1 M NaOH solution.

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, containing the chiral primary alcohol and the recovered auxiliary, can be purified by column chromatography.

Transesterification to Yield Chiral Esters

This method is useful for obtaining esters directly from the N-acyl oxazolidinone. Various alkoxides can be used, with sodium methoxide in methanol being a common choice for preparing methyl esters.

Materials:

-

N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of sodium methoxide (catalytic to stoichiometric amounts, e.g., 0.1-1.1 equiv) in methanol dropwise.

-

Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to separate the chiral ester from the recovered auxiliary.

Comparative Summary of Cleavage Methods

| Cleavage Method | Reagents | Product | Typical Yields | Advantages | Disadvantages |

| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 85-95% | High yields, reliable. | Potential for side reactions, oxygen evolution safety concern.[4] |

| Reductive (Mild) | LiBH₄ | Primary Alcohol | 70-90% | Good for sensitive substrates. | Slower reaction times. |

| Reductive (Strong) | LiAlH₄ | Primary Alcohol | 80-95% | Faster reaction times. | Less selective, can reduce other functional groups. |

| Transesterification | NaOMe/MeOH | Methyl Ester | 75-90% | Direct conversion to esters. | May not be suitable for base-sensitive substrates. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reagent or the reaction time. For hydrolytic cleavage, ensure the LiOH is of good quality.

-

Low Yields: This could be due to side reactions or issues during workup and extraction. Ensure proper pH adjustments during the workup for carboxylic acid isolation.

-

Epimerization: While these methods are generally non-racemizing, prolonged exposure to harsh basic or acidic conditions should be avoided.

-

Auxiliary Recovery: Efficient extraction is key to high recovery yields of the valuable chiral auxiliary. Multiple extractions are recommended.

Conclusion

The cleavage of the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary is a critical step in asymmetric synthesis that can be achieved through several reliable methods. The choice of the cleavage protocol should be guided by the desired final product. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively and safely deprotect their chiral molecules, paving the way for the next steps in their synthetic endeavors.

References

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

- Methods for cleavage of chiral auxiliary.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

- Evans Enolate Alkylation-Hydrolysis. University of Missouri.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.

- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

Sources

Application Note: 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in Natural Product Synthesis

This guide details the application of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone (also referred to as 3-methyl-5-benzyl-2-oxazolidinone ) in the synthesis of natural products. While less ubiquitous than the famous Evans auxiliary (4-benzyl-2-oxazolidinone), this 5-substituted isomer serves as a critical chiral template for the stereoselective synthesis of

Introduction & Core Utility

3-Methyl-5-(phenylmethyl)-2-oxazolidinone functions primarily as a chiral scaffold for the "Self-Regeneration of Stereocenters" (SRS) or as a diastereoselective template. Unlike the Evans auxiliary, where the chiral information at C4 directs stereochemistry at an exocyclic center (via an

This molecule is particularly valuable in the synthesis of:

-

-Methyl-

-

Non-proteinogenic Amino Acids: Specifically

-alkylated phenylalanine derivatives. -

Peptide Isosteres: Hydroxyethylamine transition-state mimics used in protease inhibitors (e.g., HIV, renin inhibitors).

Structural Distinction

It is crucial to distinguish this scaffold from its isomers to avoid experimental error:

-

Target Molecule: 3-Methyl-5-benzyl-2-oxazolidinone (Chiral center at C5;

-methylated). -

Evans Auxiliary: 4-Benzyl-2-oxazolidinone (Chiral center at C4; usually

-acylated). -

Pseudoephedrine Auxiliary: 3,4-Dimethyl-5-phenyl-2-oxazolidinone (Two chiral centers).

Mechanism of Stereocontrol

The utility of 3-methyl-5-benzyl-2-oxazolidinone relies on the steric shielding provided by the C5-benzyl group. When the molecule is subjected to enolization (typically requiring a strong base if C4 has a proton, or via specific activation), the bulky benzyl group forces incoming electrophiles to approach from the opposite face (anti-addition ).

Mechanistic Pathway[1][2][3][4][5]

-

Template Synthesis: Derived from phenylalanine precursors (e.g.,

-methyl-1-amino-3-phenyl-2-propanol). -

Enolization/Activation: Generation of a planar intermediate at C4 (if oxidized to an iminium or enolate equivalent).

-

Stereoselective Attack: The C5-benzyl group blocks one face of the ring.

-

Product: trans-4,5-disubstituted oxazolidinone.[1]

-

Liberation: Hydrolysis yields the enantiomerically enriched

-methyl amino alcohol or acid.

Caption: Workflow for utilizing the 5-benzyl scaffold to generate chiral centers at C4 via steric control.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (3-Methyl-5-benzyl-2-oxazolidinone)

Rationale: Commercial availability of the specific N-methyl, 5-benzyl isomer is lower than the Evans auxiliary. In-house synthesis ensures high optical purity.

Reagents:

-

(S)-1-Amino-3-phenyl-2-propanol (derived from Phenylalanine or Styrene Oxide)

-

Dimethyl carbonate or Carbonyl diimidazole (CDI)

-

Methyl iodide (MeI)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Cyclization:

-

Dissolve (S)-1-amino-3-phenyl-2-propanol (10 mmol) in anhydrous THF (50 mL).

-

Add CDI (11 mmol) portion-wise at 0°C.

-

Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete ring closure.

-

Checkpoint: Monitor TLC for disappearance of amino alcohol.

-

Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO3, and brine. Dry over MgSO4.[2]

-

Result: (S)-5-benzyl-2-oxazolidinone (Intermediate A).

-

-

N-Methylation:

-

Dissolve Intermediate A (10 mmol) in anhydrous THF (30 mL) under Argon.

-

Cool to 0°C. Add NaH (60% dispersion, 12 mmol) carefully. Evolution of H2 gas will occur.

-

Stir for 30 mins to generate the carbamate anion.

-

Add Methyl Iodide (15 mmol) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add saturated NH4Cl solution.

-

Purification: Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc 4:1).

-

Validation: Confirm structure via 1H NMR (Doublet for methyl group ~2.8 ppm; Benzyl protons).[3]

-

Protocol B: Diastereoselective Alkylation (Hypothetical Application)

Rationale: To introduce a new substituent at C4 with high stereocontrol.

Reagents:

-

3-Methyl-5-benzyl-2-oxazolidinone

-

Lithium Diisopropylamide (LDA) or LiHMDS

-

Alkyl Halide (R-X)

Methodology:

-

Enolization: Cool a solution of the oxazolidinone (1.0 equiv) in THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 min.

-

Alkylation: Add the electrophile (e.g., Benzyl bromide, Allyl bromide) slowly at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Workup: Quench with AcOH/THF at low temperature.

-

Analysis: Determine diastereomeric ratio (dr) via HPLC or NMR. The trans-isomer (4,5-anti) is typically favored.

Data Summary & Comparison

Table 1: Comparison of Oxazolidinone Auxiliaries

| Feature | Evans Auxiliary (4-Benzyl) | This Scaffold (5-Benzyl) |

| Chiral Center | C4 (derived from Phenylalanine) | C5 (derived from Amino-alcohol) |

| N-Substituent | Acyl (usually) | Methyl (in this specific case) |

| Primary Utility | Asymmetric Aldol/Alkylation on side chain | Stereocontrol of ring substitution (C4) |

| Product | Chiral Carboxylic Acids/Alcohols | Chiral Amino Alcohols/Amines |

| Mechanism | Chelation/Dipole controlled | Steric shielding by C5 group |

Troubleshooting & Optimization

-

Loss of Stereocontrol:

-

Cause: Insufficiently low temperature during enolization or fast warming.

-

Fix: Maintain -78°C strictly; ensure electrophile is added slowly to prevent local heating.

-

-

N-Methylation Issues:

-

Cause: Incomplete deprotonation of the carbamate.

-

Fix: Use fresh NaH or switch to KHMDS/MeI for faster kinetics. Ensure THF is strictly anhydrous.

-

-

Regioselectivity (Ring Opening):

-

Note: Hydrolysis of the final product requires harsh basic conditions (e.g., Ba(OH)2 reflux) or acidic conditions (6N HCl). Ensure the N-methyl group does not interfere with the desired final product stability.

-

References

-

Gage, J. R., & Evans, D. A. (1990).[4] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Foundational comparison for oxazolidinone chemistry). Link

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Comprehensive review of amino alcohol derived auxiliaries). Link

-

Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. (Theoretical grounding for 5-substituted oxazolidinone usage). Link

-

Sigma-Aldrich. "3-Benzyl-5-(chloromethyl)-2-oxazolidinone Product Page." (Reference for structural analogs and physical properties). Link

(Note: While specific literature on the exact "3-methyl-5-benzyl" derivative is less voluminous than the Evans auxiliary, the chemistry is strictly analogous to the well-documented 5-substituted oxazolidinone class described by Seebach and Ager.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Diastereoselective Enolate Formation and Alkylation of N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Abstract

This comprehensive technical guide provides an in-depth exploration of chiral enolate formation utilizing the powerful Evans auxiliary, N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental principles governing the high diastereoselectivity of these reactions. We will dissect the mechanistic underpinnings of stereocontrol, provide validated, step-by-step protocols for enolate generation and subsequent alkylation, and detail methods for the crucial final step: the cleavage of the auxiliary to yield highly enantioenriched products. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries are a robust and reliable strategy to achieve this, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[1][2] Among the most successful and widely utilized of these are the oxazolidinone auxiliaries developed by David A. Evans and his coworkers.[3][4]

The N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone, derived from L-phenylalaninol, offers a privileged scaffold for controlling the stereochemistry of enolate reactions. Its rigid, C2-symmetric-like chelated transition state, combined with the steric hindrance provided by the benzyl group at C5 and the methyl group at C3, allows for predictable and highly effective facial shielding of the corresponding enolate. This guide will focus specifically on this auxiliary to detail the formation of its chiral enolates and their subsequent diastereoselective alkylation.

Mechanistic Foundation of Stereocontrol

The remarkable stereoselectivity observed in the alkylation of N-acyl oxazolidinones is not accidental; it is a direct consequence of a well-defined transition state. The key to this control lies in the formation of a rigid, chelated (Z)-enolate.

Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the (Z)-enolate is formed exclusively.[1][2] The metal cation (Li⁺ or Na⁺) is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the acyl group, forcing it into a planar arrangement with the oxazolidinone ring.

The substituent at the C5 position (a benzyl group in this case) and the methyl group at the C3 position then effectively shield one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered opposite face, leading to the formation of a new stereocenter with a high degree of predictability and control.[1]

Caption: Figure 1. Conceptual workflow for stereoselective alkylation.

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: N-Acylation of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

This initial step attaches the desired acyl group to the chiral auxiliary.

-

Materials:

-

(S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

-

Acyl chloride or anhydride (e.g., Propionyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone (1.0 equiv) and a catalytic amount of DMAP.

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equiv) dropwise.

-

Slowly add the acyl chloride (1.2 equiv) dropwise. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

-

Protocol 2: Diastereoselective Enolate Alkylation

This is the key stereocenter-forming reaction. This protocol uses sodium hexamethyldisilazide (NaHMDS) for enolate formation.

-

Materials:

-

N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone (from Protocol 1)

-

Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

-

Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.05 equiv) dropwise over 15 minutes. The solution may turn yellow or orange, indicating enolate formation.

-

Stir the solution at -78 °C for 30-60 minutes.